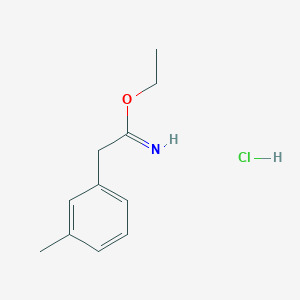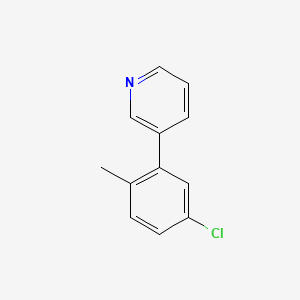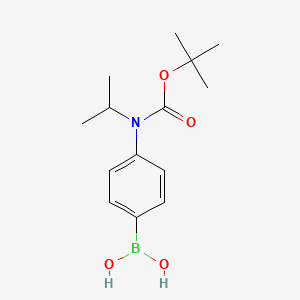
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected isopropylamino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid typically involves the following steps:
Formation of the Boc-protected isopropylamine: This is achieved by reacting isopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with boronic acid: The Boc-protected isopropylamine is then coupled with 4-bromobenzeneboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Free amine, which can be further functionalized.
科学研究应用
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting proteases and kinases.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the design of enzyme inhibitors. The Boc-protected isopropylamino group can be deprotected to reveal a free amine, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- 4-(tert-Butoxycarbonyl-isopropylamino)-cyclohexylamino-acetic acid
- (S)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid
- (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid
Uniqueness
4-(tert-Butoxycarbonyl-isopropylamino)-benzeneboronic acid is unique due to the presence of both a boronic acid group and a Boc-protected isopropylamino group. This combination allows for versatile chemical reactivity and the potential for multiple applications in various fields of research.
属性
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-10(2)16(13(17)20-14(3,4)5)12-8-6-11(7-9-12)15(18)19/h6-10,18-19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZVQFRDVIYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C(C)C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
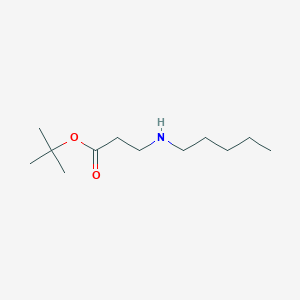
![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)
![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)
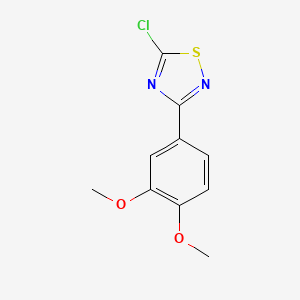
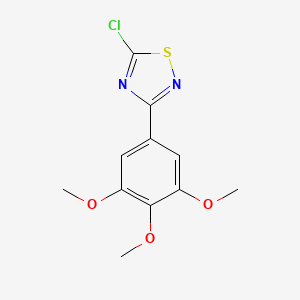
![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)
